(3E)-1-benzyl-3-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-benzyl-3-[(E)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazono]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-benzyl-3-[(E)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazono]-1,3-dihydro-2H-indol-2-one involves multiple steps. The general synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the benzyl group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the hydrazone linkage: The hydrazone linkage is formed by reacting the indole derivative with a hydrazine derivative.
Cyclization to form the tetrahydrobenzothieno pyrimidine ring: This step involves the cyclization of the intermediate compound to form the tetrahydrobenzothieno pyrimidine ring.
Chemical Reactions Analysis
1-benzyl-3-[(E)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazono]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.
Scientific Research Applications
1-benzyl-3-[(E)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazono]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[(E)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazono]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-benzyl-3-[(E)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazono]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
These compounds share the indole core structure but differ in their functional groups and biological activities, highlighting the uniqueness of 1-benzyl-3-[(E)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazono]-1,3-dihydro-2H-indol-2-one.
Properties
Molecular Formula |
C25H21N5OS |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-benzyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yldiazenyl)indol-2-ol |
InChI |
InChI=1S/C25H21N5OS/c31-25-22(17-10-4-6-12-19(17)30(25)14-16-8-2-1-3-9-16)28-29-23-21-18-11-5-7-13-20(18)32-24(21)27-15-26-23/h1-4,6,8-10,12,15,31H,5,7,11,13-14H2 |
InChI Key |
RYRPGZMPWRSTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N=NC4=C(N(C5=CC=CC=C54)CC6=CC=CC=C6)O |
Origin of Product |
United States |
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